4-acetamido-3-methylbenzoic acid
Overview
Description
4-acetamido-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Virus Inhibition
Crystal Structure and Molecular Analysis
The crystal structure of molecules related to 4-(Acetylamino)-3-methylbenzoic acid has been a subject of study. For instance, the crystal structure of a related molecule, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, was determined to understand its molecular arrangement and interactions (Remoortere & Boer, 1971).
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-(Acetylamino)-3-methylbenzoic acid have been explored. For example, rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which included derivatives of this compound, was conducted through microwave irradiation (Luo et al., 2012). Another study involved the synthesis of N-Substituted-7-acylamino-3-phenylisocarbostyril and its fluorescence spectra (Yagi et al., 1969).
Drug Development and Antitumor Properties
Research has also focused on using derivatives of 4-(Acetylamino)-3-methylbenzoic acid in drug development and studying their antitumor properties. For instance, the synthesis, characterization, and evaluation of antitumor activity of some new thiazolidine and thiazolidinone derivatives were conducted (Gouda & Abu-Hashem, 2011).
Solubility and Thermodynamic Studies
The solubility and thermodynamics of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid have been studied to understand their physical properties. Vapour pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids were measured, including 4-(acetylamino)benzoic acid (Monte et al., 2010).
Properties
IUPAC Name |
4-acetamido-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSEJSRAJSUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191332 | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37901-92-1 | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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